2'-O-(2-Methoxyethyl)-cytidine

Overview

Description

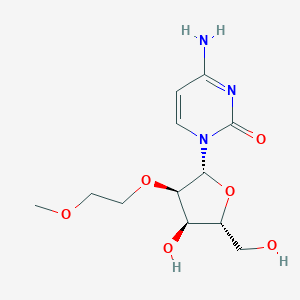

“2’-O-(2-Methoxyethyl)-cytidine” is a nucleic acid analog with a molecular formula of C12H19N3O6 . It has a molecular weight of 301.30 g/mol . This compound is also known by other names such as “2’-O-(2-METHOXYETHYL)CYTIDINE” and "4-AMINO-1-[(2R,3R,4R,5R)-4-HYDROXY-5-(HYDROXYMETHYL)-3-(2-METHOXYETHOXY)OXOLAN-2-YL]PYRIMIDIN-2-ONE" .

Synthesis Analysis

The synthesis of 2’-O-(2-Methoxyethyl)-cytidine involves complex chemical processes . A method for in-solution conjugation of cationic, hydrophobic peptides or human serum albumin to a 22-nucleotide MOE-PS oligonucleotide has been reported . The conjugates were obtained in high yields and purities .

Molecular Structure Analysis

The molecular structure of 2’-O-(2-Methoxyethyl)-cytidine includes a 2’-O-(2-Methoxyethyl) side chain . The structure is represented by the canonical SMILES string “COCCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O” and the isomeric SMILES string "COCCO[C@@H]1C@@HN)CO)O" .

Chemical Reactions Analysis

The chemical reactions involving 2’-O-(2-Methoxyethyl)-cytidine are complex and involve multiple steps . The compound has been used in the synthesis of peptide-oligonucleotide conjugates .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-O-(2-Methoxyethyl)-cytidine include a molecular weight of 301.30 g/mol, an XLogP3 of -1.7, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 6, and a rotatable bond count of 6 .

Scientific Research Applications

Enzymatic Synthesis of 2’-Modified RNA Oligomers

The MOE-RNA has been used in the enzymatic synthesis of 2’-modified RNA oligomers. A two-residue, nascent-strand, steric control ‘gate’ in an archaeal DNA polymerase has been engineered to reduce steric bulk, which unlocks the synthesis of 2’-modified RNA oligomers. This includes the efficient synthesis of both defined and random-sequence 2’-O-methyl-RNA (2’OMe-RNA) and MOE-RNA oligomers up to 750 nt .

Discovery of RNA Endonuclease Catalysts

The use of MOE-RNA has enabled the discovery of RNA endonuclease catalysts entirely composed of 2’OMe-RNA (2’OMezymes). These catalysts are used for the allele-specific cleavage of oncogenic KRAS (G12D) and β-catenin CTNNB1 (S33Y) mRNAs .

Elaboration of Mixed 2’OMe-/MOE-RNA Aptamers

MOE-RNA has been used in the elaboration of mixed 2’OMe-/MOE-RNA aptamers with high affinity for vascular endothelial growth factor .

Nucleic Acid Therapeutics

2’-modified RNAs, including MOE-RNA, are used in several approved nucleic acid therapeutics. The results of using MOE-RNA in this context have opened up these 2’-modified RNAs for enzymatic synthesis and a wider exploration in directed evolution and nanotechnology .

Improved Antisense Applications

MOE-RNA is a nucleic acid analog with promising features for antisense applications. Compared with phosphorothioate DNA (PS-DNA), the MOE modification offers improved nuclease resistance, enhanced RNA affinity, improved cellular uptake and intestinal absorption, reduced toxicity, and immune stimulation .

Medicinal Chemistry and Nucleic-Acid-Based Therapeutics

Chemical variations to the canonical (deoxy)ribonucleic acid have gained great interest in the overlapping fields of medicinal chemistry and nucleic-acid-based therapeutics (including RNA vaccines), as well as in the synthetic biology of nucleic acids and chemical biology. MOE-RNA is one such chemical variation that has been extensively studied .

Future Directions

Mechanism of Action

Target of Action

2’-O-(2-Methoxyethyl)-cytidine, also known as Volanesorsen, is a 20-nucleotide partially 2’-O-(2-Methoxyethyl) (2’-MOE)–modified antisense oligonucleotide (ASO) gapmer . The primary targets of this compound are specific mRNA sequences. By binding to these target mRNAs, it modulates the translation of proteins or eliminates toxic RNA .

Mode of Action

The compound works by hybridizing to its target complementary mRNA . This interaction may alter the site of splicing or result in RNA degradation through RNase H activity . The 2’-O-(2-Methoxyethyl) modification on the ribose moiety has consistently demonstrated greater metabolic stability and higher binding affinity to the target .

Biochemical Pathways

The specific biochemical pathways affected by 2’-O-(2-Methoxyethyl)-cytidine depend on the target mRNA. By modulating the translation of proteins or eliminating toxic RNA, it can influence various biochemical pathways .

Pharmacokinetics

Volanesorsen is highly bound to plasma proteins that are similar in mice, monkeys, and humans . In all species, plasma concentrations decline in a multiphasic fashion, characterized by a relatively fast initial distribution phase and then a much slower terminal elimination phase following subcutaneous bolus administration . The plasma metabolite profiles of Volanesorsen are similar across species, with Volanesorsen as the major component . Various shortened oligonucleotide metabolites were identified in tissues in the multiple-dose mouse and monkey studies .

Result of Action

The molecular and cellular effects of 2’-O-(2-Methoxyethyl)-cytidine’s action are primarily the result of its interaction with target mRNA. By altering the site of splicing or causing RNA degradation, it can modulate the translation of proteins or eliminate toxic RNA . This can lead to changes in cellular function depending on the specific mRNA target.

properties

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O6/c1-19-4-5-20-10-9(17)7(6-16)21-11(10)15-3-2-8(13)14-12(15)18/h2-3,7,9-11,16-17H,4-6H2,1H3,(H2,13,14,18)/t7-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOGMMXZKKVMBT-QCNRFFRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454431 | |

| Record name | 2'-O-(2-Methoxyethyl)-cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-O-(2-Methoxyethyl)-cytidine | |

CAS RN |

223777-16-0 | |

| Record name | 2′-O-(2-Methoxyethyl)cytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223777-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-O-(2-Methoxyethyl)-cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Can the provided research paper answer questions about the biological activity or applications of 2'-O-(2-Methoxyethyl)-cytidine?

A2: Unfortunately, no. The research paper primarily focuses on the chemical synthesis of 2'-O-(2-Methoxyethyl)-cytidine and its uridine analog. [] To explore the biological activity, applications, or properties of 2'-O-(2-Methoxyethyl)-cytidine, further research and literature beyond this specific paper are needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

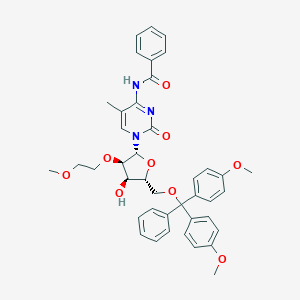

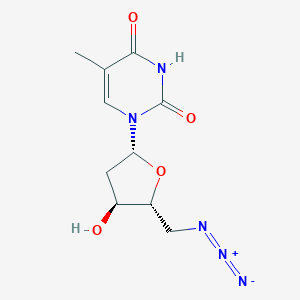

![N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)Adenosine](/img/structure/B559636.png)

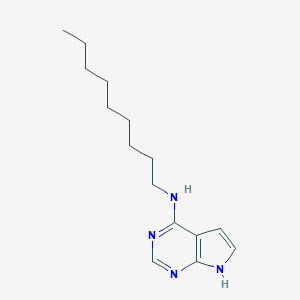

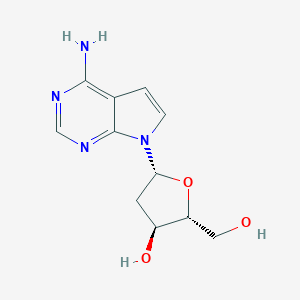

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B559649.png)

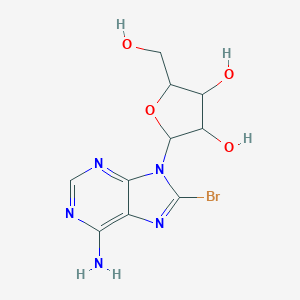

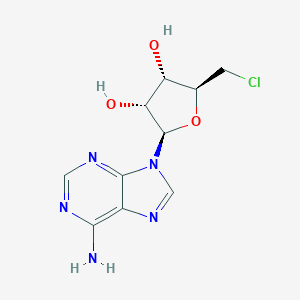

![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B559663.png)